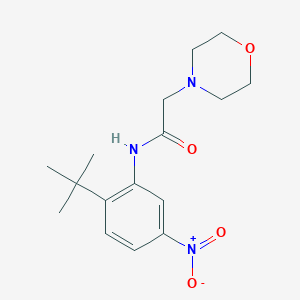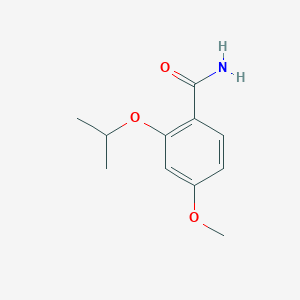
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol is a chemical compound that serves as a precursor in the synthesis of the non-selective beta blocker Bupranolol . This compound is characterized by its chiral center, which significantly influences its biological activity and macroscopic properties, including crystal organization .
Méthodes De Préparation
The synthesis of 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin under basic conditions . The reaction typically proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophile to yield the desired diol . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group in the compound can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of Bupranolol, a non-selective beta blocker.
Medicine: As a precursor to Bupranolol, it plays a role in the development of cardiovascular drugs.
Industry: The compound’s derivatives are used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol primarily involves its conversion to Bupranolol, which then exerts its effects by blocking beta-adrenergic receptors . This blockade prevents the action of endogenous catecholamines, leading to decreased heart rate and blood pressure . The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic AMP production .
Comparaison Avec Des Composés Similaires
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol can be compared with other similar compounds such as:
3-(2-Methylphenoxy)propane-1,2-diol: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3-(2-Chloro-4-methylphenoxy)propane-1,2-diol: The position of the methyl group is different, which can influence the compound’s steric and electronic properties.
3-(2-Chloro-5-methylphenoxy)propane-1,3-diol: The position of the hydroxyl groups is altered, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent positions and their impact on its properties and applications .
Propriétés
Numéro CAS |
61396-68-7 |
|---|---|
Formule moléculaire |
C10H13ClO3 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
3-(2-chloro-5-methylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H13ClO3/c1-7-2-3-9(11)10(4-7)14-6-8(13)5-12/h2-4,8,12-13H,5-6H2,1H3 |
Clé InChI |
VVZNNTFTABNMSX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)


![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)

![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)
![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)


